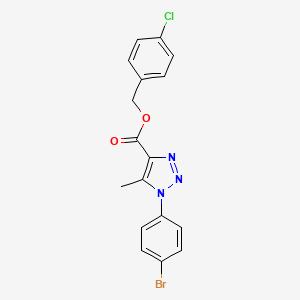

![molecular formula C15H17FN2OS B2583065 Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone CAS No. 2034517-38-7](/img/structure/B2583065.png)

Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

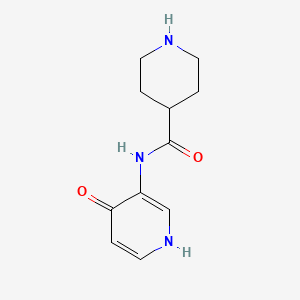

“Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C15H17FN2OS. It is intended for research use only and not for human or veterinary use. It has been studied for its affinity towards 5-HT 1A receptors .

Synthesis Analysis

The synthesis of similar compounds involves key C–N bond formation (amination) steps that link the piperazine core between the constituent benzo[b]thiophen and other fragments . A novel palladium mediated Buchwald–Hartwig coupling between N-Boc-piperazine and the triflate ester of benzo[b]thiophen-4-ol has been used .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzo[b]thiophen ring attached to a piperazine ring via a methanone group. The piperazine ring also has a 2-fluoroethyl group attached to it.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include amination steps that serve to link the piperazine core between the constituent benzo[b]thiophene and other fragments . A novel palladium mediated Buchwald–Hartwig coupling has been used in these reactions .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 292.37. Other physical and chemical properties are not specified in the available resources.Scientific Research Applications

Antimicrobial Activity

One of the notable applications of derivatives similar to Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone is in the development of new antimicrobial agents. Mishra and Chundawat (2019) synthesized a series of compounds with structures related to benzo[b]thiophene and evaluated their antimicrobial activity, finding potent activity against gram-negative bacteria such as P. aeruginosa with minimum inhibitory concentration (MIC) values indicating better inhibitory activity than standard drugs like chloramphenicol for certain compounds (Mishra & Chundawat, 2019).

Cancer Research

In cancer research, derivatives of benzo[b]thiophene have been explored for their anticancer activity. Xu et al. (2017) synthesized novel pyrazoline derivatives and evaluated their cytotoxic effects on HepG-2 (human liver hepatocellular carcinoma cell line). One compound showed notable inhibitory effect on HepG-2 with an IC50 value significantly lower than cisplatin, indicating its potential as an anticancer drug candidate (Xu et al., 2017).

Material Science

In material science, the structural elements of benzo[b]thiophene have been utilized in the synthesis of functional building blocks for advanced materials. Katzsch, Gruber, and Weber (2016) described the synthesis of bis(benzo[b]thiophen-2-yl)methane derivatives and discussed their crystal structures, highlighting the potential of these compounds in material science applications due to their interesting packing patterns and interactions (Katzsch, Gruber, & Weber, 2016).

Mechanism of Action

Target of Action

The primary target of Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

This compound interacts with its target, the 5-HT1A serotonin receptors, by binding to them . The compound’s affinity towards these receptors is influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions .

Biochemical Pathways

The interaction of this compound with the 5-HT1A serotonin receptors affects the serotoninergic pathway . This can lead to changes in various physiological functions regulated by serotonin, potentially impacting mood, sleep, appetite, and other functions .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the 5-HT1A serotonin receptors . By binding to these receptors, the compound can influence the physiological functions regulated by serotonin .

Future Directions

The future directions for research on “Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone” could involve further exploration of its affinity towards 5-HT 1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity could also be studied further .

properties

IUPAC Name |

1-benzothiophen-2-yl-[4-(2-fluoroethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2OS/c16-5-6-17-7-9-18(10-8-17)15(19)14-11-12-3-1-2-4-13(12)20-14/h1-4,11H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBQDMXVRCMGAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C(=O)C2=CC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2582990.png)

![3,3-Dimethyl-4-[1-[2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2582993.png)

![N-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phthalimide](/img/structure/B2582996.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2582997.png)

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2582998.png)

![8-(2-Furylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2583000.png)

![2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid](/img/structure/B2583002.png)